Cas no 2137562-13-9 (2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)

2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol structure
2137562-13-9 structure
商品名:2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol
CAS番号:2137562-13-9
MF:C11H21NO
メガワット:183.290543317795
CID:5609442
PubChem ID:165486404

2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 2137562-13-9
    • 2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
    • EN300-843077
    • 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol
    • インチ: 1S/C11H21NO/c1-8-4-3-5-9(2)12(8)10-6-7-11(10)13/h8-11,13H,3-7H2,1-2H3
    • InChIKey: YZPLHMBKTIIUAZ-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC1N1C(C)CCCC1C

計算された属性

  • せいみつぶんしりょう: 183.162314293g/mol
  • どういたいしつりょう: 183.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843077-2.5g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9 95%
2.5g
$2576.0 2024-05-21
Enamine
EN300-843077-0.05g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9 95%
0.05g
$1104.0 2024-05-21
Enamine
EN300-843077-1.0g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9 95%
1.0g
$1315.0 2024-05-21
Enamine
EN300-843077-5g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9
5g
$3812.0 2023-09-02
Enamine
EN300-843077-0.1g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9 95%
0.1g
$1157.0 2024-05-21
Enamine
EN300-843077-10g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9
10g
$5652.0 2023-09-02
Enamine
EN300-843077-10.0g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9 95%
10.0g
$5652.0 2024-05-21
Enamine
EN300-843077-5.0g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9 95%
5.0g
$3812.0 2024-05-21
Enamine
EN300-843077-0.25g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9 95%
0.25g
$1209.0 2024-05-21
Enamine
EN300-843077-0.5g
2-(2,6-dimethylpiperidin-1-yl)cyclobutan-1-ol
2137562-13-9 95%
0.5g
$1262.0 2024-05-21

2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol 関連文献

Related Articles

2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-olに関する追加情報

Introduction to 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol (CAS No. 2137562-13-9)

2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2137562-13-9, represents a fascinating intersection of structural complexity and potential biological activity. The molecular framework of this compound features a cyclobutane ring substituted with a hydroxyl group at the 1-position and an N-substituted 2,6-dimethylpiperidine moiety at the 2-position. Such a structural configuration not only imparts distinct electronic and steric properties but also opens up diverse avenues for exploration in drug discovery and development.

The 2,6-dimethylpiperidine substituent is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules. This moiety is known for its ability to enhance metabolic stability, improve solubility, and modulate binding interactions with biological targets. The incorporation of this group into the cyclobutane scaffold of 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol suggests that the compound may exhibit properties conducive to interaction with biological receptors or enzymes. Furthermore, the presence of the hydroxyl group at the 1-position of the cyclobutane ring introduces potential sites for hydrogen bonding or further derivatization, which could be exploited to fine-tune the pharmacological profile of the compound.

In recent years, there has been a growing interest in cycloalkanol derivatives as potential therapeutic agents. The rigid cycloalkane backbone, such as that in cyclobutan-1-ol, can provide structural constraints that influence the conformational flexibility and binding affinity of molecules. This rigidity can be advantageous in designing compounds that require precise spatial orientation to interact effectively with biological targets. The combination of the cyclobutane ring with the N-substituted 2,6-dimethylpiperidine moiety in 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol creates a unique chemical entity that may possess distinct pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The structural features of 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol make it a promising candidate for further investigation as a lead compound or intermediate in the synthesis of novel therapeutic agents. Researchers have been exploring various derivatives of this molecule to assess their biological activity across different therapeutic domains. For instance, modifications to the substituents on the cyclobutane ring or the piperidine moiety could lead to compounds with enhanced efficacy or selectivity against specific biological targets.

The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol presents both challenges and opportunities for synthetic chemists. The cycloalkanol core requires careful handling to maintain its integrity during functionalization, while the nitrogen-containing heterocycle demands precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, making it feasible to conduct extensive structural optimization studies.

Recent studies have highlighted the importance of understanding the molecular interactions between small organic compounds and biological macromolecules. Computational modeling techniques have played a crucial role in predicting how 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol might bind to its target receptors or enzymes. These studies have provided valuable insights into the compound's binding affinity, mode of interaction, and potential side effects. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process and identify promising candidates for further development.

The pharmacological evaluation of 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol has revealed several intriguing properties that warrant further investigation. Initial studies suggest that this compound may exhibit moderate affinity for certain biological targets, making it a viable candidate for therapeutic intervention. However, detailed pharmacokinetic studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME) profile and ensure its safety and efficacy in vivo. These studies will provide critical information for optimizing dosing regimens and minimizing potential adverse effects.

The versatility of N-substituted piperidine derivatives has been well-documented in medicinal chemistry literature. Piperidine-based scaffolds are frequently employed in drug design due to their favorable pharmacokinetic properties and ability to modulate receptor activity. The introduction of methyl groups at positions 2 and 6 enhances lipophilicity while maintaining metabolic stability, making these compounds attractive for oral administration. The specific arrangement of these substituents in 2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol contributes to its unique chemical profile and may influence its biological behavior.

Future directions in the study of 2-(2,6-Dimethylpiperidin-1-y lcyclobutan - 1 - ol (CAS No . 213756 2 -13 -9) include exploring its potential as an intermediate in multistep synthetic routes leading to more complex bioactive molecules. Additionally , investigating its role as a building block for libraries of diverse compounds could uncover novel therapeutic agents with improved pharmacological profiles . Collaborative efforts between synthetic chemists , biochemists , and computational scientists will be essential in unlocking the full potential of this interesting chemical entity . p >

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司